molecular formula C20H15F3N2O3S B2781896 5-(Pyridin-4-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)indoline CAS No. 2034324-06-4

5-(Pyridin-4-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)indoline

Cat. No. B2781896
CAS RN: 2034324-06-4
M. Wt: 420.41
InChI Key: AILIECGZFITYJL-UHFFFAOYSA-N
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Description

The compound “5-(Pyridin-4-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)indoline” is a complex organic molecule that contains several functional groups, including a pyridine ring, a phenyl ring, a sulfonyl group, and a trifluoromethoxy group. These functional groups could potentially give the compound a variety of interesting chemical properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis pathway would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (pyridine and phenyl) could potentially make the compound relatively stable .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on its functional groups. For example, the pyridine ring might undergo electrophilic substitution reactions, while the sulfonyl group could potentially be involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and solubility, would be determined by its molecular structure and the interactions between its atoms .

Scientific Research Applications

Synthetic Methodologies and Chemical Interactions

  • The study of dispirooxindoles based on 2-selenoxo-imidazolidin-4-ones explored regio- and diastereoselective synthesis, contributing to the development of compounds with notable cytotoxic activity. These selenium-containing indolinones demonstrated considerable in vitro cytotoxicity, indicating potential for further medicinal chemistry optimization (Vladimir K. Novotortsev et al., 2021) source.

Pharmacological Applications

  • In the realm of biological evaluation, novel 1H-3-indolyl derivatives were synthesized and assessed for their antioxidant activities. Through pairing heterocycles with indole, researchers aimed to investigate these derivatives' potential as efficient antioxidants, with some compounds showing higher antioxidant activity than ascorbic acid (Maged A. Aziz et al., 2021) source.

Chemical Properties and Interactions

  • Research on the cyclization of 5-hydroxy-substituted pyrrolidinones for the preparation of alpha-trifluoromethylsulfonamido furans highlighted the role of triflic anhydride in mediating cyclization reactions. This study sheds light on the synthesis of sulfonamide furans, contributing to a broader understanding of functional group transformations and their implications for drug design and synthesis (A. Padwa et al., 2003) source.

Innovative Synthetic Approaches

  • The development of sulfonamides as terminators in cationic cyclisations presents an innovative approach to synthesizing polycyclic systems. By employing triflic acid as a catalyst, researchers achieved preferential formation of pyrrolidines over piperidines, demonstrating the utility of sulfonamide groups in terminating cationic cascades for efficient polycyclic system formation (Charlotte M. Haskins et al., 2002) source.

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it were a volatile liquid, it might pose a fire risk. If it were a solid, it might pose a dust explosion risk .

Future Directions

Future research on this compound could involve studying its properties in more detail, developing methods for its synthesis, and exploring its potential uses .

properties

IUPAC Name

5-pyridin-4-yl-1-[4-(trifluoromethoxy)phenyl]sulfonyl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O3S/c21-20(22,23)28-17-2-4-18(5-3-17)29(26,27)25-12-9-16-13-15(1-6-19(16)25)14-7-10-24-11-8-14/h1-8,10-11,13H,9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILIECGZFITYJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)S(=O)(=O)C4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Pyridin-4-yl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)indoline

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